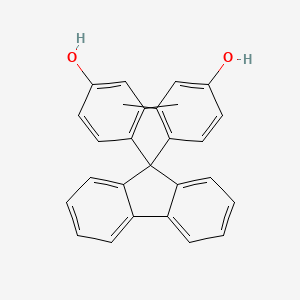
Phenol, 4,4'-9H-fluoren-9-ylidenebis[3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] is a complex organic compound characterized by its unique structure, which includes a fluorenylidene core linked to phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] typically involves multiple steps. One common method includes the reaction of fluorenone with phenol derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the fluorenylidene linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the phenol rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenol derivatives .
Scientific Research Applications
Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] involves its interaction with specific molecular targets. The fluorenylidene core can interact with various biological molecules, influencing pathways related to cellular signaling and metabolism. The phenol groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound shares a similar fluorenylidene core but differs in its phenylthiophene groups.
4,4’-(9H-fluoren-9-ylidene)bis(2-fluorophenol): This compound has fluorinated phenol groups, which can alter its chemical properties and reactivity.
Uniqueness: Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] is unique due to its specific combination of a fluorenylidene core and phenol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
167953-74-4 |
|---|---|
Molecular Formula |
C27H22O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[9-(4-hydroxy-2-methylphenyl)fluoren-9-yl]-3-methylphenol |
InChI |
InChI=1S/C27H22O2/c1-17-15-19(28)11-13-23(17)27(24-14-12-20(29)16-18(24)2)25-9-5-3-7-21(25)22-8-4-6-10-26(22)27/h3-16,28-29H,1-2H3 |
InChI Key |
KBKLXLYSUOMJQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















